molecular formula C9H21ClN2O2 B558242 Boc-4-amino-L-phenylalanine CAS No. 55533-24-9

Boc-4-amino-L-phenylalanine

Cat. No. B558242
CAS RN: 55533-24-9
M. Wt: 280,32 g/mole
InChI Key: ZKIJKCHCMFGMCM-QRPNPIFTSA-N
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Description

Boc-4-Amino-L-phenylalanine is an intermediate used in the synthesis of biotinylated amino acids . It is also used as a pharmaceutical intermediate . It appears as a white to off-white powder .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .


Molecular Structure Analysis

The molecular formula of Boc-4-amino-L-phenylalanine is C14H20N2O4 . Its molecular weight is 280.32 .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Physical And Chemical Properties Analysis

Boc-4-amino-L-phenylalanine appears as a white to off-white powder . Its melting point is between 150 - 180 °C .

Scientific Research Applications

  • Peptide Synthesis : Boc-4-amino-L-phenylalanine is used in peptide synthesis. For instance, it enables native chemical ligation at phenylalanine in the synthesis of complex peptides, such as LYRAMFRANK (Crich & Banerjee, 2007). Another application is in the synthesis of unnatural amino acids like 4-Aminomethyl-L-Phenylalanine, where the Boc-protected derivative is a key intermediate (Hartman & Halczenko, 1991).

  • Molecular Biology Studies : In molecular biology, the Boc-protected derivative of Boc-4-amino-L-phenylalanine has been used to acylate 5'-O-phosphorylcytidylyl(3'-5')adenosine (pCpA) for studies in Escherichia coli tRNAPhe (Baldini et al., 1988).

  • Signal Transduction Research : The amino acid is also useful in the study of cellular signal transduction processes. For example, syntheses of N-Boc (S)-4-(diethylphosphono)-(α-methyl)phenylalanine and related compounds have been reported as phosphotyrosyl mimetics (Oishi et al., 2004).

  • Radiation Medicine : In radiation medicine, 4-borono-L-phenylalanine (a derivative of Boc-4-amino-L-phenylalanine) has been used in boron neutron capture therapy (BNCT), showing strong interaction with DNA (Perry et al., 2020).

  • Biopolymer Research : The Boc-protected derivative of Boc-4-amino-L-phenylalanine has been employed in the synthesis of cationic methacrylate polymers containing chiral amino acid moieties. These polymers show potential for delivering small interfering RNA (Kumar et al., 2012).

  • NMR Methodology : The diffusion coefficients of tert-butyloxycarbonyl-L-phenylalanine (Boc-Phe) in Merrifield network polystyrene gels have been determined using the 1H pulsed-field-gradient spin-echo NMR method, which is important for understanding solid-phase reaction dynamics (Yamane et al., 2002).

Safety And Hazards

It is advised to avoid dust formation, breathing vapors, mist or gas when handling Boc-4-amino-L-phenylalanine . It should not be released into the environment . It poses no health hazard and would offer no hazard beyond that of ordinary combustible materials .

Future Directions

Boc-4-Amino-L-phenylalanine is an important organic intermediate (building block) to synthesize substituted phenylalanine products . It has potential applications in the synthesis of high-performance biopolyimide bioplastic from lignocellulosic biomass using microbial fermentation . This process can produce an organic molecule from plant biomass for CO2 fixation and convert it into a high-performance bioplastic, resulting in the long-term mitigation of greenhouse gas emissions in the industrial sector .

properties

IUPAC Name

(2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMVQEZKACRLDP-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375793
Record name 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-4-amino-L-phenylalanine

CAS RN

55533-24-9
Record name 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-N-Boc-L-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
B Chen, X Yu, T Gao, Y Wu, X Zhang… - Nucleic Acids …, 2023 - academic.oup.com
… boc-4-amino-L-phenylalanine, D-phenylalanine) and less closely related analogs (such as alanine and L-isoleucine) were used for comparison (Figure 3A). The analogs containing a …
Number of citations: 5 academic.oup.com
T Srisongkram, K Bahrami, J Järvinen… - International Journal of …, 2022 - mdpi.com
… The reaction mixture was filtered through cellite and dried under reduced pressure, yielding the solid orange product of Boc-4-amino-L-phenylalanine (3.01 g, 90.2% yield). H NMR (…
Number of citations: 3 www.mdpi.com
M Rapp, I Giraud, JC Maurizis, MJ Galmier… - Bioconjugate …, 2003 - ACS Publications
… According to this route, N-t-Boc-4-amino-l-phenylalanine ethyl ester (6) was first prepared in three steps using published procedures (11, 14−16): esterification of 1 with ethanol, then …
Number of citations: 21 pubs.acs.org
P Theobald, J Porter, C Rivier, A Corrigan… - Journal of medicinal …, 1991 - ACS Publications
… Boc-4-amino-L-phenylalanine (23.0 g, 0.0836 mol) in dioxane/water (1:1; 200 mL) was dissolved by addition of 1 M NaOH to pH 9. To this solution was added 9-fluorenylmethyl …
Number of citations: 46 pubs.acs.org
P Pocasap, N Weerapreeyakul, J Timonen… - International Journal of …, 2020 - mdpi.com
… In compound 2 synthesis, the amino acid part (Boc-4-amino-l-phenylalanine methyl ester, 6) was first synthesized as previously described [16] with methyl esterification of Boc-4-nitro-l-…
Number of citations: 10 www.mdpi.com
Y Singh, S Saklani, T Tantra… - Current Topics in …, 2021 - ingentaconnect.com
Amino acids derived prodrugs emerged as an attractive approach to improve oral delivery of drugs with low solubility and permeability. Conjugation of amino acids with parent drug …
Number of citations: 8 www.ingentaconnect.com
C Peyrode, V Weber, A Voissière… - Molecular cancer …, 2016 - AACR
… An excess of N-t-Boc-4-amino-L-phenylalanine ethyl ester 1 was alkylated by reaction with [ 3 H]-2-bromoethanol ([ 3 H]-3), previously obtained in situ from ethyl bromoacetate 2 (2 mmol…
Number of citations: 13 aacrjournals.org

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